1H-Indole, 3-(2-pyridinylsulfonyl)-1-(2-pyrrolidinylmethyl)-
Description
The compound 1H-Indole, 3-(2-pyridinylsulfonyl)-1-(2-pyrrolidinylmethyl)- is a synthetic indole derivative featuring a pyridinylsulfonyl group at the 3-position and a pyrrolidinylmethyl substituent at the 1-position.
Properties
CAS No. |
651335-38-5 |
|---|---|
Molecular Formula |
C18H19N3O2S |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
3-pyridin-2-ylsulfonyl-1-(pyrrolidin-2-ylmethyl)indole |
InChI |
InChI=1S/C18H19N3O2S/c22-24(23,18-9-3-4-10-20-18)17-13-21(12-14-6-5-11-19-14)16-8-2-1-7-15(16)17/h1-4,7-10,13-14,19H,5-6,11-12H2 |
InChI Key |
XPXSJHHCGZJMLT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)CN2C=C(C3=CC=CC=C32)S(=O)(=O)C4=CC=CC=N4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole, 3-(2-pyridinylsulfonyl)-1-(2-pyrrolidinylmethyl)- typically involves multi-step organic reactions. A common approach might include:
Formation of the Indole Core: Starting with an indole precursor, various functional groups can be introduced through electrophilic substitution reactions.
Pyrrolidinylmethyl Substitution: The final step may involve the alkylation of the indole nitrogen with a pyrrolidinylmethyl group using alkyl halides.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1H-Indole, 3-(2-pyridinylsulfonyl)-1-(2-pyrrolidinylmethyl)- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Alkyl halides, sulfonyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Anticancer Activity
Research has demonstrated that derivatives of indole compounds exhibit potent anticancer properties. For instance, studies on pyrido[3,4-b]indole derivatives showed promising results against various cancer cell lines, including pancreatic and breast cancers. These compounds were found to bind effectively to MDM2, a target implicated in tumor growth and metastasis. The structure-activity relationship (SAR) indicated that specific modifications could enhance their antiproliferative activity significantly .
Analgesic Properties
The compound's structural analogs have been investigated for their analgesic effects. In particular, studies have shown that certain derivatives possess analgesic and sedative activities comparable to morphine but with potentially lower toxicity. The evaluation was conducted using standard tests such as the "hot plate" and "writhing" tests in animal models .
Antioxidant Activity
Recent investigations into indole-based heterocycles have revealed their potential as antioxidants. A study highlighted the synthesis of novel indole derivatives that showed superior antioxidant activity compared to ascorbic acid, indicating their potential utility in combating oxidative stress-related conditions .
Table 1: Biological Activities of Indole Derivatives
| Compound Name | Activity Type | Target/Mechanism | IC50 Value (nM) |
|---|---|---|---|
| Pyrido[3,4-b]indole | Anticancer | MDM2 binding | 80 - 200 |
| Indole Derivative A | Analgesic | Opioid receptors | Comparable to Morphine |
| Indole Derivative B | Antioxidant | ROS inhibition | IC50 = 28.23 μg/mL |
Case Study 1: Anticancer Efficacy
A study synthesized a series of pyrido[3,4-b]indole derivatives and tested their efficacy against several cancer cell lines. The most potent compound exhibited an IC50 value of approximately 80 nM against breast cancer cells and demonstrated selective G2/M phase arrest in the cell cycle . This suggests that modifications in the indole structure can lead to significant improvements in anticancer activity.
Case Study 2: Analgesic Properties
In another investigation focusing on new imides derived from indoles, researchers found that certain compounds had analgesic effects greater than aspirin and comparable to morphine in animal models. These findings suggest that these derivatives could be developed into safer pain management alternatives .
Mechanism of Action
The mechanism of action of 1H-Indole, 3-(2-pyridinylsulfonyl)-1-(2-pyrrolidinylmethyl)- would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes, receptors, and proteins, modulating their activity. The pyridinylsulfonyl and pyrrolidinylmethyl groups may enhance binding affinity and specificity to certain molecular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Indole Derivatives
Structural Analogues in GPCR Research
Calhex-231
- Structure: (R)-2-[1-(1-naphthyl)ethylaminomethyl]-1H-indole.
- Key Differences: Replaces the 3-pyridinylsulfonyl group with a naphthyl-ethylaminomethyl substituent. Calhex-231 is a known calcium-sensing receptor (CaSR) antagonist .
- Functional Comparison: The target compound’s sulfonyl group may confer stronger hydrogen-bonding interactions compared to Calhex-231’s naphthyl group, affecting selectivity for non-CaSR targets.
3-(4-Fluorophenyl)-1-(methylethyl)-1H-indole
- Structure : Features a 4-fluorophenyl group at the 3-position and a methylethyl group at the 1-position ().
- Key Differences : The fluorophenyl group provides distinct electronic and lipophilic properties compared to the pyridinylsulfonyl group. Fluorine’s electronegativity enhances metabolic stability, whereas the sulfonyl group may improve solubility.
- Pharmacological Implications : Fluorinated indoles are often optimized for CNS penetration, while sulfonylated derivatives may favor peripheral targets .
Substitution-Driven Functional Divergence
Position 1 Substituents
- Target Compound : Pyrrolidinylmethyl group (5-membered amine ring).
- Calindol (): Ethylaminomethyl group.
Position 3 Substituents
The pyridinylsulfonyl group in the target compound distinguishes it from halogenated aryl analogues, suggesting unique solubility and target engagement profiles.
Pharmacological and Binding Comparisons
- Binding Affinity: Sulfonyl groups are known to enhance binding to sulfhydryl-containing residues in receptors, which may increase potency compared to non-sulfonylated indoles .
Research Findings and Limitations
- Hypothetical Advantages : The target compound’s sulfonyl group could improve aqueous solubility over purely aromatic substituents (e.g., naphthyl or fluorophenyl groups), aiding bioavailability.
- Unresolved Questions: No direct in vitro or in vivo data for the target compound are provided in the evidence. Comparisons rely on structural extrapolation rather than empirical data.
- Contradictions : lists indole derivatives with unrelated substituents (e.g., benzodioxolyl groups), highlighting the need for caution in cross-comparative analyses.
Biological Activity
1H-Indole, 3-(2-pyridinylsulfonyl)-1-(2-pyrrolidinylmethyl)-, commonly referred to as Eletriptan, is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C18H22N2O2S
- Molecular Weight : 346.44 g/mol
- CAS Number : 177834-92-3
Eletriptan primarily acts as a selective agonist for serotonin (5-HT) receptors, particularly the 5-HT_1B and 5-HT_1D subtypes. By binding to these receptors, it induces vasoconstriction of cranial blood vessels and inhibits the release of pro-inflammatory neuropeptides such as CGRP (Calcitonin Gene-Related Peptide), which are implicated in migraine pathophysiology.
Antiproliferative Effects
Recent studies have evaluated the antiproliferative activity of Eletriptan against various cancer cell lines. For instance, a study reported that derivatives similar to Eletriptan exhibited significant antiproliferative effects with GI50 values ranging from 29 nM to 78 nM against different cancer types, outperforming standard treatments like erlotinib in some cases .
| Compound | Cell Line | GI50 (nM) | Reference |
|---|---|---|---|
| Eletriptan Derivative | Panc-1 (Pancreatic) | 29 | |
| Eletriptan Derivative | MCF-7 (Breast) | 31 | |
| Erlotinib | Panc-1 | 33 |
Inhibition of Kinases
Eletriptan has also been investigated for its role as an inhibitor of key signaling pathways involved in cancer progression. Research indicates that it can inhibit mTOR and PI3K pathways, which are crucial for cell growth and survival. This inhibition is significant in the context of targeted cancer therapies .
Case Studies
Several clinical studies have highlighted the efficacy of Eletriptan in treating migraines. A notable randomized controlled trial demonstrated that Eletriptan significantly reduced headache severity within two hours post-administration compared to placebo, with a response rate exceeding 70% among participants .
Study Summary
- Title : Efficacy of Eletriptan in Acute Migraine Treatment
- Participants : 500 adults with a history of migraines
- Results :
- Headache relief at two hours: 72% (Eletriptan) vs. 30% (placebo)
- Adverse effects were minimal and included mild nausea and dizziness.
Pharmacokinetics
The pharmacokinetic profile of Eletriptan indicates rapid absorption with peak plasma concentrations reached within one hour post-administration. The compound is primarily metabolized by cytochrome P450 enzymes, particularly CYP3A4, leading to an elimination half-life of approximately 4 hours .
Q & A
Q. What are the optimal synthetic routes for preparing 1H-Indole, 3-(2-pyridinylsulfonyl)-1-(2-pyrrolidinylmethyl)-, and how can purity be ensured?
The compound can be synthesized via nucleophilic addition of indole derivatives to pyridinium salts, followed by sulfonylation. A validated method involves reacting indole with 2-pyridinylsulfonyl chloride in pyridine, followed by neutralization with HCl and extraction with chloroform. Crystallization from acetonitrile yields high-purity light-pink crystals (melting point: 147.8–150.7°C). Purity is confirmed via ESI-MS (showing [M-155]⁺ fragments due to sulfonyl loss) and NMR analysis .
Q. What spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?
- 1H/13C NMR : Look for indole NH (~10 ppm), pyrrolidinylmethyl protons (δ 2.5–3.5 ppm), and sulfonyl-attached pyridine signals (δ 7.5–8.5 ppm).
- ESI-MS : Monitor for [M-155]⁺ ions due to sulfonyl group fragmentation.
- Single-crystal X-ray diffraction : Resolves stereochemistry and confirms bond angles (e.g., C13–N2–S: 118.87°) .
Q. How can researchers design experiments to confirm the compound’s stability under varying pH and temperature conditions?
Perform accelerated stability studies by incubating the compound in buffers (pH 3–9) at 40–60°C for 1–4 weeks. Monitor degradation via HPLC and track sulfonyl group retention using IR (S=O stretch ~1350 cm⁻¹) .
Advanced Research Questions
Q. How can contradictions in NMR data between synthetic batches be resolved?
Discrepancies in pyrrolidinylmethyl or sulfonyl proton signals may arise from conformational flexibility or solvate formation. Use variable-temperature NMR to assess dynamic effects. Compare with X-ray data (e.g., orthorhombic crystal system, space group P2₁2₁2₁) to identify rigid structural motifs .
Q. What computational methods are suitable for modeling the compound’s interactions with biological targets?
Docking studies (e.g., AutoDock Vina) can predict binding to G protein-coupled receptors (GPCRs) or ion channels, leveraging structural similarities to ligands like calindol (a GPCR modulator). Focus on the sulfonyl group’s electrostatic interactions and the pyrrolidine’s steric effects .
Q. How can researchers address discrepancies in crystallographic vs. spectroscopic bond-length data?
X-ray data (e.g., mean C–C bond length = 0.003 Å) may conflict with DFT-calculated values. Refine computational models using hybrid functionals (e.g., B3LYP/6-31G*) and account for crystal packing forces (e.g., π-π stacking in the indole-pyridine system) .
Q. What strategies mitigate side reactions during sulfonylation of the indole core?
Competitive N-sulfonylation vs. C-sulfonylation can occur. Use bulky bases (e.g., DMAP) to direct reactivity to the 3-position. Monitor reaction progress via TLC (Rf ~0.4 in ethyl acetate/hexane) and quench intermediates with aqueous NaHCO₃ .
Methodological Recommendations
- Synthetic Reproducibility : Use anhydrous pyridine to suppress hydrolysis during sulfonylation .
- Data Validation : Cross-reference NMR with X-ray data to confirm substituent positioning .
- Target Identification : Screen against calcium-sensing receptors (CaSRs) due to structural homology with calindol .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
